(2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid is an organic compound that features a hydrazinecarbonyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid typically involves the reaction of 4-nitrophenylhydrazine with an appropriate acylating agent under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrophenylhydrazine reacts with an α,β-unsaturated carbonyl compound in the presence of a base such as potassium hydroxide in ethanol .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinecarbonyl derivatives.
Scientific Research Applications
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- Pyrazole derivatives
- Chalcone-salicylate hybrids
Uniqueness
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid is unique due to its combination of a nitrophenyl group and a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9N3O5 |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-6,11H,(H,12,14)(H,15,16) |
InChI Key |
WWEXRVIEQKEYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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